4-(Pentylamino)butanenitrile
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Overview
Description
4-(Pentylamino)butanenitrile is an organic compound with the molecular formula C9H18N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a pentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pentylamino)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(Pentylamino)butanenitrile undergoes various chemical reactions, including:
Reduction: Nitriles can be reduced to primary amines using lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitrile group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Substitution: Sodium or potassium cyanide in ethanol.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted nitriles.
Scientific Research Applications
4-(Pentylamino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pentylamino)butanenitrile involves its interaction with various molecular targets and pathways. For example, during reduction, the hydride nucleophile attacks the electrophilic carbon in the nitrile group, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and can accept a second hydride to form a dianion, which is then converted to an amine by the addition of water .
Comparison with Similar Compounds
4-(Pentylamino)butanenitrile can be compared with other nitriles such as:
Butanenitrile: A simpler nitrile with a shorter carbon chain.
Acetonitrile: A widely used solvent in organic synthesis.
Benzonitrile: An aromatic nitrile with different chemical properties.
Properties
CAS No. |
90068-92-1 |
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Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-(pentylamino)butanenitrile |
InChI |
InChI=1S/C9H18N2/c1-2-3-5-8-11-9-6-4-7-10/h11H,2-6,8-9H2,1H3 |
InChI Key |
QIUYKRAZSMRJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCCC#N |
Origin of Product |
United States |
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